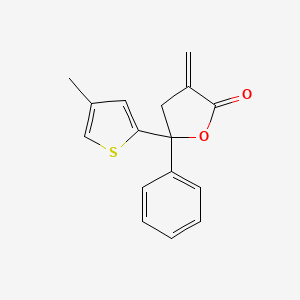![molecular formula C15H11ClN4S2 B14467265 N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea CAS No. 71591-45-2](/img/structure/B14467265.png)
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine. Finally, the thiadiazole derivative is reacted with phenyl isothiocyanate to produce the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen-sulfur bond in the thiadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows potential anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of agrochemicals and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea involves its interaction with cellular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways, leading to the death of microbial or cancer cells. The thiadiazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl derivatives
- N-Substituted derivatives of 1,3,4-thiadiazole
- Thiazole derivatives
Comparison: N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea is unique due to the presence of both the thiadiazole and phenylthiourea moieties. This combination enhances its biological activity compared to other similar compounds. The 2-chlorophenyl group contributes to its increased lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
71591-45-2 |
|---|---|
Molecular Formula |
C15H11ClN4S2 |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C15H11ClN4S2/c16-12-9-5-4-8-11(12)13-19-20-15(22-13)18-14(21)17-10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21) |
InChI Key |
UGGUDMHEYDHUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
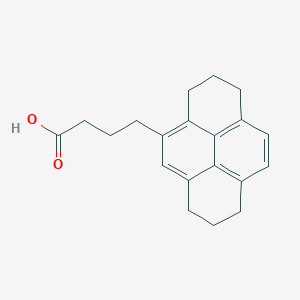

![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
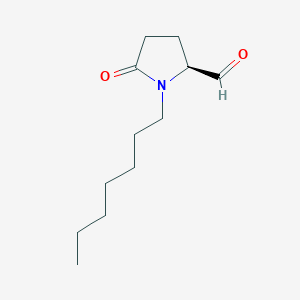
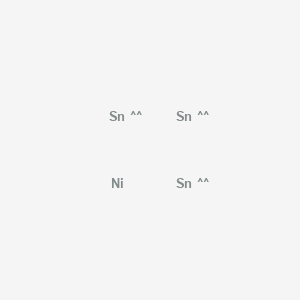
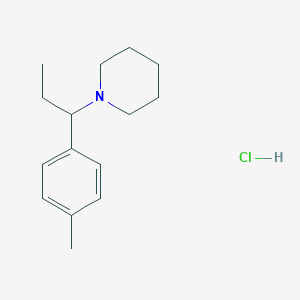

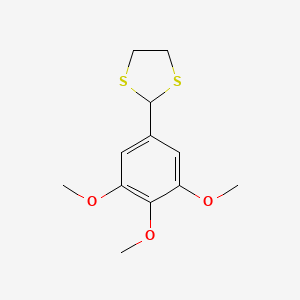
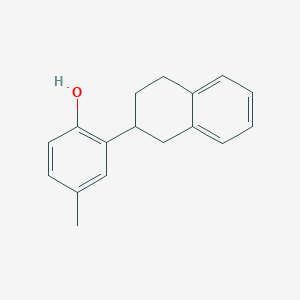
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
